4-(diethylsulfamoyl)-N-[(2Z)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide
Description
This compound features a benzamide core substituted with a diethylsulfamoyl group at the 4-position and a (2Z)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene moiety at the N-terminus. Its synthesis likely involves coupling a sulfamoyl-substituted benzoyl chloride with a thiazol-2-ylidene amine precursor, as inferred from analogous methods in . The thiazole ring’s tautomerism (thione vs. thiol forms) and dihydro structure contribute to its reactivity and binding interactions, as observed in related compounds .
Properties
IUPAC Name |
4-(diethylsulfamoyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S2/c1-3-23(4-2)28(25,26)17-12-10-16(11-13-17)19(24)22-20-21-18(14-27-20)15-8-6-5-7-9-15/h5-14H,3-4H2,1-2H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZNKKJDYYVYNIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(diethylsulfamoyl)-N-[(2Z)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of 4-(diethylsulfamoyl)benzoyl chloride: This intermediate is synthesized by reacting 4-(diethylsulfamoyl)benzoic acid with thionyl chloride under reflux conditions.
Condensation with thiazole derivative: The benzoyl chloride intermediate is then reacted with a thiazole derivative in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(diethylsulfamoyl)-N-[(2Z)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at low temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; reactions often require a base such as pyridine or triethylamine.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
4-(diethylsulfamoyl)-N-[(2Z)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(diethylsulfamoyl)-N-[(2Z)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. Additionally, it may modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs and their key features, supported by evidence from diverse sources:
Key Observations:
This contrasts with the iodophenyl analog , where the bulky iodine atom may prioritize hydrophobic interactions. Sulfamoyl vs. Sulfonamide: The diethylsulfamoyl group in the target compound offers greater steric flexibility compared to the rigid sulfonamide in , which is critical for selective hCA XII inhibition.
Thiazole Ring Modifications: Tautomerism and Geometry: The thione tautomer dominates in dihydrothiazoles (confirmed by IR and NMR in ), stabilizing the Z-configuration. This contrasts with non-dihydro thiazoles (e.g., ), where tautomerism is less pronounced. Substituent Position: 4-Phenyl substitution (target compound) vs. 4-aryl in affects ring planarity and π-stacking interactions. Crystallographic data in shows dihedral angles of 46.5°–66.78° between substituents, influencing packing and solubility.
Sulfamoyl Group Variations: Diethyl vs.
Biological Relevance: Enzyme Inhibition: Compounds like EMAC8002i demonstrate that minor structural changes (e.g., methyl vs. ethyl groups) significantly impact isoform selectivity (hCA XII vs. hCA I/II). The target compound’s diethylsulfamoyl group may similarly fine-tune selectivity. Dual Inhibition Potential: Analogous scaffolds in show dual inhibition of hCA and COX-2, suggesting the target compound’s thiazole and sulfamoyl groups could be optimized for multi-target activity.
Biological Activity
The compound 4-(diethylsulfamoyl)-N-[(2Z)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide is a novel organic molecule with potential therapeutic applications. Its unique structure suggests various biological activities, particularly in the areas of anticancer and antimicrobial properties. This article reviews the biological activities associated with this compound, supported by data tables and research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a diethylsulfamoyl group attached to a benzamide core, which is further linked to a thiazole derivative.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:
- Mechanism of Action : The compound may inhibit critical pathways involved in cancer cell proliferation. Research has shown that derivatives targeting EGFR and HER-2 receptors demonstrate strong anti-proliferative effects against breast cancer cell lines such as MCF-7 and SK-BR-3 .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| YH-9 | SK-BR-3 | 5.5 | EGFR/HER-2 inhibition |
| YH-9 | MCF-7 | 12.0 | EGFR/HER-2 inhibition |
Antimicrobial Activity
The compound also shows promising antimicrobial properties. Studies have reported its effectiveness against various bacterial strains:
| Bacterial Strain | Activity |
|---|---|
| Escherichia coli | Moderate |
| Staphylococcus aureus | Strong |
| Candida albicans | Weak |
In vitro assays demonstrated that the compound could disrupt bacterial cell wall synthesis, leading to cell lysis and death .
Case Studies
- Breast Cancer Study : A study involving a series of thiazole derivatives showed that compounds with structural similarities to our target compound were effective in inhibiting cancer cell growth through apoptosis induction .
- Antibacterial Screening : A screening of various sulfamoyl derivatives revealed that those containing thiazole rings exhibited enhanced antibacterial activity compared to their non-thiazole counterparts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
